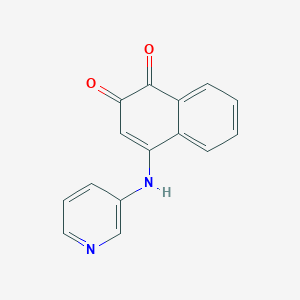![molecular formula C25H28ClNO3 B10761947 [4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)
[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has gained attention due to its ability to block the formation of Ubc13 and ubiquitin thioester conjugates, and suppress constitutive NF-κB activity in diffuse large B cell lymphoma cells . It has shown potential in various biological and medical applications, particularly in cancer research and treatment.
Preparation Methods
The synthesis of NSC697443 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate precursors. The synthetic route includes the formation of key intermediates, followed by their conversion into the final product under specific reaction conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
NSC697443 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Scientific Research Applications
NSC697443 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the ubiquitin-proteasome system and its role in cellular processes. In biology, it has been employed to investigate the mechanisms of protein degradation and signal transduction pathways. In medicine, NSC697443 has shown promise as a potential therapeutic agent for treating cancers, particularly those involving dysregulated NF-κB signaling. Additionally, it has been used in industry for the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of NSC697443 involves its inhibition of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A. By blocking the formation of Ubc13 and ubiquitin thioester conjugates, NSC697443 disrupts the ubiquitin-proteasome system, leading to the suppression of NF-κB activity. This inhibition affects various molecular targets and pathways, including the DNA damage signaling pathway and the NLRP3 inflammasome activation pathway .
Comparison with Similar Compounds
NSC697443 can be compared with other similar compounds, such as other E2 ubiquitin-conjugating enzyme inhibitors. Some of these similar compounds include NSC-697923, which shares a similar mechanism of action but may differ in its potency and specificity. The uniqueness of NSC697443 lies in its ability to selectively inhibit Ubc13-Uev1A and its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C25H28ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H27NO3.ClH/c1-26(2)18-22-10-6-9-21(25(22)28)17-20-11-14-23(15-12-20)29-24(27)16-13-19-7-4-3-5-8-19;/h3-5,7-8,11-17,22H,6,9-10,18H2,1-2H3;1H/b16-13+,21-17+; |
InChI Key |
DOOBVHPLQUNJTR-AIPOIGJLSA-N |
Isomeric SMILES |
CN(C)CC1CCC/C(=C\C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)/C1=O.Cl |
Canonical SMILES |
CN(C)CC1CCCC(=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


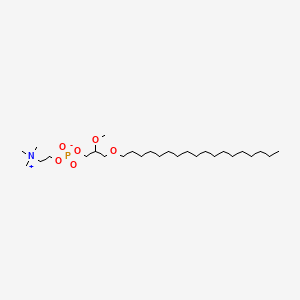
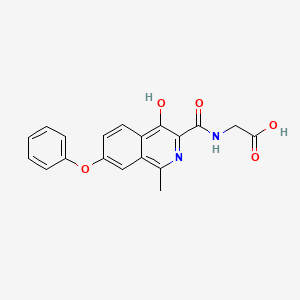

![1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)
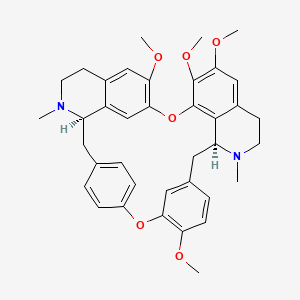
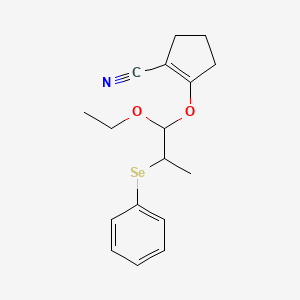
![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)
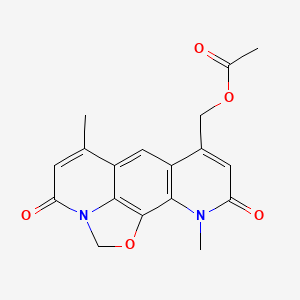

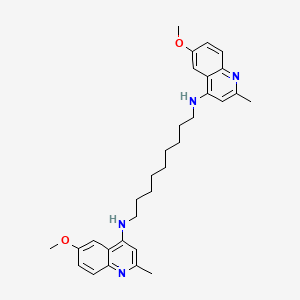
![5-Bromo-1-[[4-methylidene-5-oxo-2-(4-phenylphenyl)oxolan-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B10761966.png)
![8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B10761978.png)
![(1S,3R,8R,13R,18E,20Z,24R,25R,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B10761986.png)
